5-Chloro-6-isopropoxynaphthalene-2-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

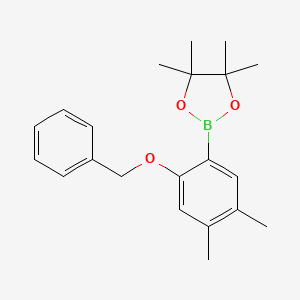

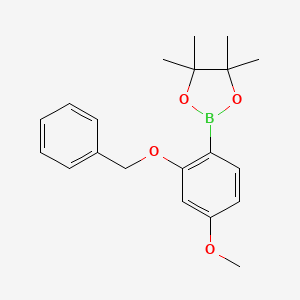

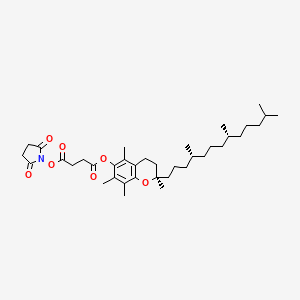

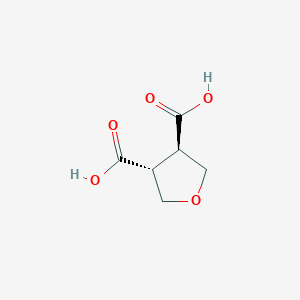

5-Chloro-6-isopropoxynaphthalene-2-boronic acid is a chemical compound with the CAS Number: 2121511-61-1 . It has a molecular weight of 264.52 . The IUPAC name for this compound is (5-chloro-6-isopropoxynaphthalen-2-yl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14BClO3/c1-8(2)18-12-6-3-9-7-10(14(16)17)4-5-11(9)13(12)15/h3-8,16-17H,1-2H3 .Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of boronic acids with organic halides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.52 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications

Boronic Acids in Scientific Research

Boronic acids and their derivatives play a crucial role in various scientific research fields due to their unique chemical properties. They are known for their ability to form reversible covalent bonds with diols and other Lewis bases, making them valuable in organic synthesis, material science, and medicinal chemistry.

Drug Discovery and Development : Boronic acids are integral in the development of novel therapeutic agents. Their ability to interact with biological molecules has led to the development of proteasome inhibitors and antimicrobial agents. For example, bortezomib, a proteasome inhibitor used in cancer therapy, features a boronic acid moiety that is critical for its biological activity (Plescia & Moitessier, 2020).

Material Science : In the field of material science, boronic acids contribute to the creation of novel materials with specific functionalities. Their ability to form stable complexes with various compounds is utilized in the design of sensors, polymers, and catalysts. For instance, boronic acid-based sensors have been developed for glucose monitoring, benefiting diabetes management (Bian et al., 2019).

Organic Synthesis : Boronic acids are pivotal in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental in constructing carbon-carbon bonds. This application is essential for synthesizing complex organic molecules, pharmaceuticals, and polymers.

Environmental and Analytical Applications : Boronic acids are used in environmental science for the detection and removal of contaminants. Their selective binding properties enable the development of materials and methods for capturing and analyzing pollutants in water and air.

Safety and Hazards

The compound is associated with certain hazards and precautionary statements. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name |

(5-chloro-6-propan-2-yloxynaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClO3/c1-8(2)18-12-6-3-9-7-10(14(16)17)4-5-11(9)13(12)15/h3-8,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRSCYODVGZRCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=C(C=C2)OC(C)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)